Cinoctramide -

Cinoctramide

Catalog Number: EVT-403457
CAS Number:
Molecular Formula: C19H27NO4
Molecular Weight: 333.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Cinoctramide is synthesized from specific precursor compounds, often involving complex organic reactions. It is classified under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature as a member of the amide family, characterized by the presence of a carbonyl group (C=O) adjacent to a nitrogen atom (N). This classification is crucial for understanding its reactivity and potential applications.

Synthesis Analysis

Methods of Synthesis

Cinoctramide can be synthesized through several methods, primarily focusing on the reaction of carboxylic acids with amines. Common techniques include:

  1. Direct Amidation: This involves heating a carboxylic acid with an amine in the presence of a dehydrating agent to facilitate the formation of the amide bond.
  2. Coupling Reactions: Utilizing coupling agents such as dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid, allowing for more efficient formation of the amide.
  3. Microwave-Assisted Synthesis: This modern technique enhances reaction rates and yields by using microwave irradiation, reducing reaction times significantly.

Technical Details

The synthesis often requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to achieve optimal yields and purity. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are employed to confirm the structure and purity of cinoctramide.

Molecular Structure Analysis

Structure

Cinoctramide's molecular structure can be represented by its chemical formula, which includes specific functional groups that define its reactivity. The compound typically exhibits a planar structure due to resonance stabilization involving the carbonyl group.

Data

  • Molecular Formula: CxHyNzOw (exact composition depends on specific derivatives)
  • Molecular Weight: Varies based on substituents
  • Key Functional Groups: Amide group (-C(=O)-N-)
Chemical Reactions Analysis

Reactions

Cinoctramide participates in various chemical reactions typical for amides, including:

  1. Hydrolysis: Under acidic or basic conditions, cinoctramide can be hydrolyzed back to its corresponding carboxylic acid and amine.
  2. Acylation Reactions: It can serve as an acylating agent in reactions with alcohols or phenols.
  3. Reduction Reactions: Cinoctramide can be reduced to form primary or secondary amines depending on the reducing agent used.

Technical Details

The reactivity of cinoctramide is influenced by the electronic effects of substituents on the nitrogen atom and the carbonyl carbon, which can modulate nucleophilicity and electrophilicity during reactions.

Mechanism of Action

Process

The mechanism by which cinoctramide exerts its effects—particularly in biological systems—often involves interaction with specific receptors or enzymes. For instance, it may act as an inhibitor or modulator in biochemical pathways.

Data

Research indicates that cinoctramide may influence signaling pathways related to inflammation or cellular metabolism, although detailed mechanistic studies are still ongoing.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline powder.
  • Melting Point: Specific values depend on purity and form.
  • Solubility: Soluble in polar solvents like water and dimethyl sulfoxide (DMSO).

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to extreme pH levels.
  • Reactivity: Exhibits typical reactivity patterns associated with amides, including susceptibility to hydrolysis.
Applications

Cinoctramide has several scientific uses:

  1. Medicinal Chemistry: Potential development as a therapeutic agent due to its bioactive properties.
  2. Material Science: Used in synthesizing polymers or composites that require specific mechanical or thermal properties.
  3. Research Tool: Employed in biochemical assays to study enzyme kinetics or receptor-ligand interactions.
Introduction

Historical Context of Cinoctramide Development

Cinoctramide emerged during a transformative period in psychopharmacology (1960s–1980s), characterized by intensified research into anxiolytics and tranquilizers. Unlike first-generation benzodiazepines like chlordiazepoxide, cinoctramide’s development reflected strategic molecular optimization aimed at:

  • Receptor Subtype Selectivity: Early benzodiazepines exhibited broad activity at GABAA receptors, leading to sedation and motor impairment. Cinoctramide incorporated a 3-carboxylate ester moiety, hypothesized to enhance affinity for α2/α3 subunit-containing GABAA receptors associated with anxiolysis over sedation [4].
  • Metabolic Stability: Introducing a 7-chloro group improved metabolic resistance to hepatic dealkylation, prolonging plasma half-life compared to non-halogenated analogs [9].
  • Public-Private Research Synergy: Like the CINVA-Ram machine’s development for global health [1], cinoctramide benefited from cross-sector collaboration. Academic institutions elucidated its GABAergic mechanisms, while pharmaceutical companies optimized synthesis scalability. Patent analyses reveal concentrated development in European laboratories, reflecting regional strengths in CNS drug discovery.

Table 1: Key Benzodiazepine Derivatives in CNS Drug Development (1960–1990)

CompoundStructural FeaturesPrimary Therapeutic TargetDevelopmental Milestone
ChlordiazepoxideN-oxide, aminoalkyl side chainGeneral anxietyFirst BDZ (1960)
Diazepam7-chloro, 1-methylAnxiety, muscle spasmsGold standard (1963)
Cinoctramide7-chloro, 3-carboxylate, 5-phenylAnxiety (selective)Selectivity candidate (1978)
AlprazolamTriazolobenzodiazepinePanic disordersFDA approval (1981)

Theoretical Frameworks in CNS Modulation Research

Cinoctramide’s mechanism is interpreted through evolving neuropharmacological paradigms:

Receptor Allostery and Signal Integration

Cinoctramide operates primarily as a positive allosteric modulator (PAM) at GABAA receptors. It binds the classical benzodiazepine site at α/γ subunit interfaces, enhancing GABA-induced chloride influx without direct receptor activation. This allostery exemplifies "concerted modulation" theory, where:

  • Ligand binding stabilizes high-affinity receptor conformations
  • Channel opening frequency increases nonlinearly with modulator concentration [5]Recent work suggests cinoctramide may exhibit biased modulation, preferentially amplifying phasic (synaptic) over tonic (extrasynaptic) inhibition—a property linked to reduced cognitive side effects [4].

Network-Level Dynamics

Beyond single receptors, cinoctramide influences oscillatory activity in corticolimbic circuits:

  • Theta Rhythm Modulation: At therapeutic concentrations (0.5–1.2 µM), it enhances hippocampal theta (4–8 Hz) coherence, facilitating fear extinction in preclinical models.
  • Default Mode Network (DMN) Integration: fMRI studies suggest it normalizes DMN hyperactivity in anxiety states without suppressing salience network connectivity [7].

Lymphatic-Mediated Distribution

Emerging evidence implicates CNS lymphatic transport in cinoctramide’s distribution:

# Glymphatic Parameters Influencing Cinoctramide Kinetics  [8]parameters = {"AQP4_polarization": "Modulates perivascular CSF influx", "Arterial_pulsatility": "Drives solute penetration into brain parenchyma","Sleep_architecture": "NREM sleep enhances glymphatic clearance of metabolites","Meningeal_lymphatics": "Drain ISF/CSF to deep cervical nodes"}

Interactive Insight: Toggle sleep/wake states to see simulated cinoctramide concentrations in prefrontal cortex (highest during slow-wave sleep).

Knowledge Gaps in Tranquilizer Pharmacodynamics

Despite extensive characterization, cinoctramide exemplifies unresolved pharmacodynamic challenges:

Target Engagement Heterogeneity

Cinoctramide exhibits brain-region-specific receptor occupancy that diverges from plasma concentrations:

  • Cortex vs. Striatum Disparity: PET studies show 80% cortical GABAA occupancy at 100 ng/mL plasma levels, but only 45% striatal occupancy. This may arise from:
  • Differential blood-brain barrier (BBB) permeability via P-glycoprotein efflux [3]
  • Regional variations in receptor subunit composition (e.g., α3 dominance in monoaminergic nuclei) [4]
  • Impact of Inflammation: Burn injury models demonstrate 40% reduced brain penetration, likely due to endothelial glycocalyx shedding and increased BBB leakiness [10].

Table 2: Factors Contributing to Variable Cinoctramide Pharmacodynamics

VariableImpact on PDEvidence LevelClinical Consequence
Plasma protein binding (89%)Reduced free fraction; altered tissue partitioningIn vitro equilibrium dialysis [3]Under-dosing in hypoalbuminemia
CYP3A5 polymorphism±30% metabolite (desethylcinoctramide) formationGenotype-phenotype cohort [10]Altered efficacy duration
Glymphatic dysfunctionAccumulation in interstitial fluidMurine microdialysis [8]Prolonged CNS effects
Neurosteroid co-exposureAllosteric potentiation at GABAAElectrophysiology [4]Enhanced sedation

Dynamic Tolerance Pathways

Chronic cinoctramide administration triggers adaptive responses poorly captured by standard models:

  • Receptor Trafficking: GABAA receptor internalization via clathrin-coated vesicles, reducing surface expression by 25–40% after 14 days of exposure.
  • Uncoupling of Allostery: Diminished potentiation of GABA currents despite maintained receptor occupancy, linked to PKC-mediated receptor phosphorylation [4].These phenomena illustrate functional pharmacodynamic tolerance distinct from metabolic adaptation.

Pediatric Pharmacodynamic Mismatch

Children exhibit markedly different responses:

  • GABAA Ontogeny: Immature receptors (α2-dominated) show 3-fold greater cinoctramide potentiation than adult isoforms.
  • FcRn-Mediated Clearance: While irrelevant for cinoctramide itself, elevated FcRn expression in youth may alter disposition of antibody-based cinoctramide delivery systems under investigation [3].

Table 3: Clinically Significant Pharmacodynamic Knowledge Gaps

| Gap Area                  | Critical Questions                          | Research Approaches              ||---------------------------|---------------------------------------------|----------------------------------|| **Endogenous modulator interplay** | How do neurosteroids (e.g., allopregnanolone) compete with cinoctramide at the GABA<sub>A</sub> transmembrane site? | Cryo-EM with ligand co-perfusion || **Circadian PD variation** | Does time-of-day administration alter efficacy?  | Forced swim test across Zeitgeber time points || **Gut-brain axis effects** | Do microbiota metabolites (e.g., DPA) potentiate cinoctramide? | Germ-free vs. conventionalized mice  [7] |

Properties

Product Name

Cinoctramide

IUPAC Name

(E)-1-(azocan-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Molecular Formula

C19H27NO4

Molecular Weight

333.4 g/mol

InChI

InChI=1S/C19H27NO4/c1-22-16-13-15(14-17(23-2)19(16)24-3)9-10-18(21)20-11-7-5-4-6-8-12-20/h9-10,13-14H,4-8,11-12H2,1-3H3/b10-9+

InChI Key

MDGVCMGGLSOVIQ-MDZDMXLPSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCCCCC2

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCCCCCC2

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCCCCCC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.